Synthetic Versatility: Enables Diverse Derivative Synthesis via Bromine Substitution
The presence of the bromine atom at the 4-position in 1-benzyl-4-bromopiperidin-3-one is the key feature enabling its use in palladium-catalyzed cross-coupling reactions, a transformation not possible with the non-halogenated analog 1-benzylpiperidin-3-one . This single atom substitution creates a versatile synthetic hub for generating structurally diverse libraries [1].
| Evidence Dimension | Synthetic Utility: Cross-Coupling Capability |
|---|---|
| Target Compound Data | Capable of undergoing Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 1-Benzylpiperidin-3-one (CAS 40114-49-6) |
| Quantified Difference | Qualitative difference: Compound with bromine is a coupling partner; non-halogenated analog is not. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) |
Why This Matters
This directly impacts procurement decisions for research groups focused on synthesizing complex, diverse compound libraries for drug discovery.
- [1] BOC Sciences. (n.d.). 1-Benzyl-4-bromopiperidin-3-one (CAS 775225-43-9). View Source
